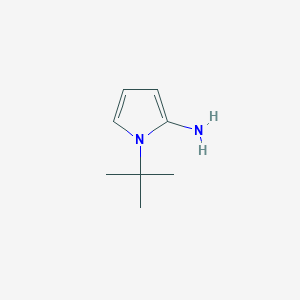

1-(tert-butyl)-1H-pyrrol-2-amine

Description

1-(tert-butyl)-1H-pyrrol-2-amine is a heterocyclic organic compound featuring a five-membered pyrrole ring substituted with a tert-butyl group at the nitrogen atom and an amine group at the 2-position. The pyrrole ring’s aromaticity, combined with the electron-donating tert-butyl group, imparts unique steric and electronic properties to this compound. It serves as a key intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of ligands and bioactive molecules due to its reactive amine moiety and bulky substituent .

Properties

CAS No. |

173853-67-3 |

|---|---|

Molecular Formula |

C8H14N2 |

Molecular Weight |

138.21 g/mol |

IUPAC Name |

1-tert-butylpyrrol-2-amine |

InChI |

InChI=1S/C8H14N2/c1-8(2,3)10-6-4-5-7(10)9/h4-6H,9H2,1-3H3 |

InChI Key |

SNOLYWPZJMDJIQ-UHFFFAOYSA-N |

SMILES |

CC(C)(C)N1C=CC=C1N |

Canonical SMILES |

CC(C)(C)N1C=CC=C1N |

Synonyms |

1H-Pyrrol-2-amine,1-(1,1-dimethylethyl)-(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

4-(((1-Methyl-1H-pyrrol-2-yl)methyl)amino)butan-2-ol (CAS: 1341434-55-6)

- Structure: Contains a methyl-substituted pyrrole ring with an extended amino alcohol side chain.

- Key Differences : The absence of a tert-butyl group reduces steric hindrance, while the hydroxyl group enhances hydrophilicity.

- Applications : Used in pharmaceutical intermediates for drug candidates targeting neurological pathways .

5-(tert-butylsulfonyl)-2-(pyrrolidin-1-yl)pyrimidin-4-amine (CAS: 175202-10-5)

- Structure : Combines a pyrimidine core with a pyrrolidine ring and a tert-butyl sulfonyl group.

- Key Differences : The sulfonyl group introduces electron-withdrawing effects, reducing the basicity of the amine compared to the target compound.

- Applications : Explored in kinase inhibitors due to its dual heterocyclic framework .

Pyrazole Derivatives

1-(tert-butyl)-3-phenyl-1H-pyrazol-5-amine (CAS: 442850-72-8)

tert-butyl[(1-ethylpyrazol-4-yl)methyl]amine

- Structure : Ethyl-substituted pyrazole linked to a tert-butylamine group.

- Key Differences : The ethyl group increases flexibility, while the tert-butylamine side chain offers steric shielding.

- Applications : Intermediate in agrochemicals, particularly herbicides .

Benzimidazole Derivatives

(3-tert-butylphenyl)-{1-methyl-5-[2-(5-phenyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzimidazol-2-yl}-amine

- Structure : Benzimidazole core fused with imidazole and pyridine rings, substituted with tert-butylphenyl groups.

- Key Differences : Extended π-conjugation and multiple heteroatoms enhance binding affinity to biological targets.

- Applications : Investigated in anticancer drug discovery for kinase inhibition .

Comparative Data Table

*Estimated based on structural complexity.

Research Findings and Implications

- Steric Effects : The tert-butyl group in this compound enhances steric shielding, reducing unwanted side reactions in synthetic pathways compared to methyl-substituted analogs .

- Electronic Properties : Pyrrole-based amines exhibit higher electron density at the amine site than pyrazole derivatives, favoring nucleophilic reactions .

- Biological Activity : Benzimidazole derivatives with tert-butyl groups show superior target selectivity in kinase inhibition due to their rigid, multi-heterocyclic frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.